molecular formula C7H9ClN2O2S B13892764 4-Chloro-6-(propane-2-sulfonyl)pyrimidine

4-Chloro-6-(propane-2-sulfonyl)pyrimidine

Cat. No.: B13892764
M. Wt: 220.68 g/mol
InChI Key: BEQYSZDZYQIWCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(propane-2-sulfonyl)pyrimidine can be achieved through various methods. One common approach involves the reaction of 4,6-dichloropyrimidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(propane-2-sulfonyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce sulfone derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

4-chloro-6-propan-2-ylsulfonylpyrimidine

InChI

InChI=1S/C7H9ClN2O2S/c1-5(2)13(11,12)7-3-6(8)9-4-10-7/h3-5H,1-2H3

InChI Key

BEQYSZDZYQIWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=NC=N1)Cl

Origin of Product

United States

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